An In-depth Technical Guide on Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
An In-depth Technical Guide on Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
CAS Number: 5159-70-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological significance based on available data for the core structure and its derivatives.
Core Compound Properties
While specific experimental data for ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.31 g/mol |
| CAS Number | 5159-70-6 |
| Canonical SMILES | CCOC(=O)c1ccc(cc1)n1c(C)ccc1C |
| InChI Key | InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 |
Synthesis via Paal-Knorr Reaction
The most probable and widely adopted method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, the precursors would be ethyl 4-aminobenzoate and 2,5-hexanedione.
Experimental Protocol (General)
The following is a generalized experimental protocol based on standard Paal-Knorr reaction conditions. Optimal conditions, including solvent, temperature, and reaction time, may require empirical determination.
Materials:
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Ethyl 4-aminobenzoate
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2,5-Hexanedione
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Ethanol (or other suitable solvent like acetic acid)
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Catalyst (optional, e.g., a catalytic amount of a Brønsted or Lewis acid)
Procedure:
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In a round-bottom flask, dissolve equimolar amounts of ethyl 4-aminobenzoate and 2,5-hexanedione in a suitable solvent such as ethanol.
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(Optional) Add a catalytic amount of an acid to facilitate the reaction.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate should be confirmed using standard analytical techniques:
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¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and C-N bonds.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Significance and Therapeutic Applications
While direct biological studies on ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate are limited, the broader class of pyrrole-containing compounds has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the core 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold have been investigated for several therapeutic applications.
Antimicrobial and Antitubercular Activity
Several studies have focused on the synthesis of hydrazide and other derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as potential antimicrobial and antitubercular agents. These compounds have shown promising activity against various bacterial and mycobacterial strains. The proposed mechanism of action for some of these derivatives involves the inhibition of crucial bacterial enzymes.
Enzyme Inhibition
Derivatives of the title compound have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), which are validated targets in antibacterial and antitubercular drug discovery. The pyrrole moiety often plays a key role in the binding of these inhibitors to the active site of the enzymes.
The diagram below illustrates a generalized workflow for the synthesis and preliminary biological evaluation of compounds based on the ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold.
Caption: Generalized workflow for the synthesis and evaluation of the title compound.
Signaling Pathway Interactions: A Predictive Outlook
Specific signaling pathways modulated by ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate have not been elucidated. However, based on the activities of related compounds, it is plausible that this molecule or its derivatives could interfere with essential cellular pathways in pathogenic microorganisms or cancer cells. For instance, inhibition of DHFR would disrupt the folate biosynthesis pathway, which is critical for nucleotide synthesis and cell proliferation.
The following diagram illustrates a hypothetical mechanism of action based on the inhibition of bacterial enzymes by derivatives of the title compound.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate represents a core chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. While comprehensive data on the title compound itself is sparse, the demonstrated activities of its derivatives warrant further investigation into its synthesis, characterization, and biological evaluation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrrole-based compounds. Future studies are needed to fully elucidate the specific properties and mechanisms of action of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
